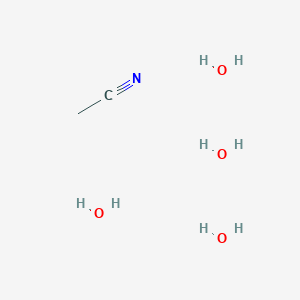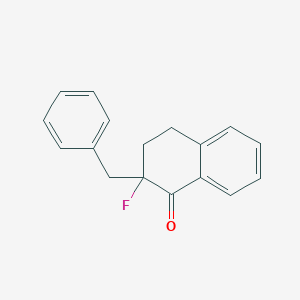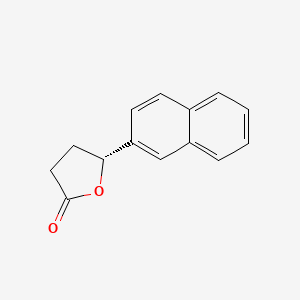
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a bromobutoxy group, a methoxy group, and two isopropyl groups. Its molecular formula is C18H28BrNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- typically involves multiple steps. One common method includes the following steps:
Preparation of 4-bromobutoxy intermediate: This involves the reaction of 4-bromobutanol with a suitable base to form the 4-bromobutoxy group.
Attachment of the 4-bromobutoxy group to the benzamide core: This step involves the reaction of the 4-bromobutoxy intermediate with a benzamide derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The bromobutoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-diethyl-: Similar structure but with diethyl groups instead of isopropyl groups.
Uniqueness
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is unique due to the presence of the isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of the bromobutoxy and methoxy groups also contributes to its distinct properties.
Propriétés
Numéro CAS |
188658-57-3 |
|---|---|
Formule moléculaire |
C18H28BrNO3 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
4-(4-bromobutoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BrNO3/c1-13(2)20(14(3)4)18(21)15-8-9-16(17(12-15)22-5)23-11-7-6-10-19/h8-9,12-14H,6-7,10-11H2,1-5H3 |
Clé InChI |
IGAWZOMYLSSXHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
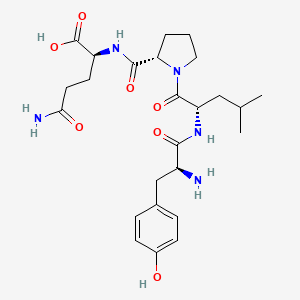
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
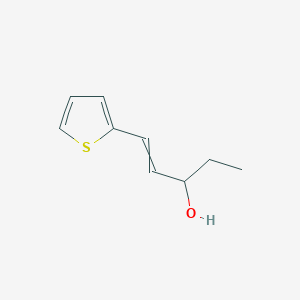
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
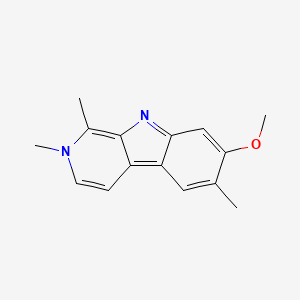

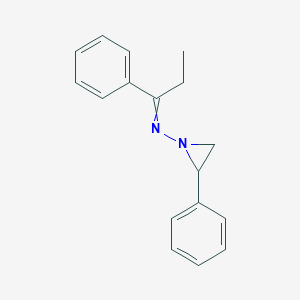

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
